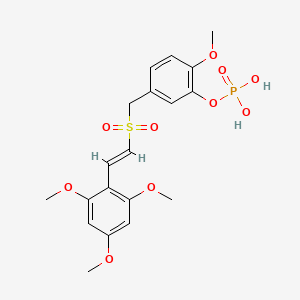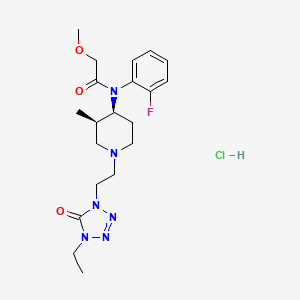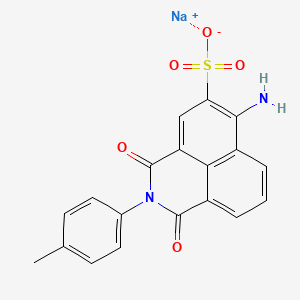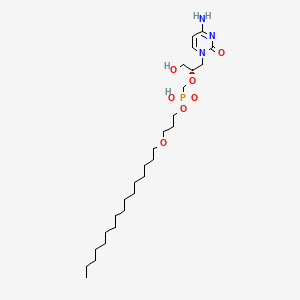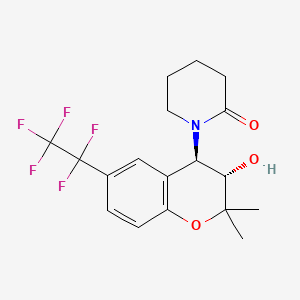![molecular formula C19H25BrN2O5 B1667871 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid CAS No. 81447-81-6](/img/structure/B1667871.png)
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-47931E involves the reaction of 4-bromo-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide. The process typically includes the following steps :
Formation of the intermediate: The initial step involves the formation of an intermediate compound by reacting 4-bromo-benzoyl chloride with 2-(dimethylamino)cyclohexylamine.
Methylation: The intermediate is then methylated to form the final product, U-47931E.
Industrial Production Methods
Industrial production of U-47931E follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
U-47931E undergoes several types of chemical reactions, including:
Demethylation: The amine moiety of U-47931E can undergo demethylation.
N-hydroxylation: The hexyl ring of U-47931E can be hydroxylated.
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.
Common Reagents and Conditions
Demethylation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
N-hydroxylation: This reaction typically requires the presence of hydroxylating agents like hydroxylamine.
N-dealkylation: Reagents such as strong acids or bases are used to facilitate this reaction.
Major Products Formed
Demethylation: The major product is the demethylated derivative of U-47931E.
N-hydroxylation: The major product is the hydroxylated derivative of U-47931E.
N-dealkylation: The major product is the dealkylated derivative of U-47931E.
Scientific Research Applications
U-47931E has several scientific research applications, including:
Mechanism of Action
U-47931E exerts its effects by selectively binding to the μ-opioid receptor. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of the μ-opioid receptor leads to analgesic effects by reducing the perception of pain . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
U-47700: Another synthetic opioid with similar structure and effects.
U-49900: A related compound with similar pharmacological properties.
AH-7921: A synthetic opioid with similar binding affinity for the μ-opioid receptor.
Spiradoline: Another synthetic opioid with similar analgesic effects.
Uniqueness of U-47931E
U-47931E is unique in its balance of potency and selectivity for the μ-opioid receptor. It has a potency that is higher than codeine but lower than morphine, making it a valuable compound for research on opioid analgesics . Additionally, its structural similarity to other synthetic opioids allows for comparative studies to understand the nuances of opioid receptor binding and activation .
Properties
CAS No. |
81447-81-6 |
|---|---|
Molecular Formula |
C19H25BrN2O5 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m0./s1 |
InChI Key |
XHCXKGFNPZETQY-YHPCKPBFSA-N |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
67579-24-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromadoline; U-47931E; U 47931E; U47931E; U 47,931E; U47,931E; U-47,931E; Bromadoline maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


